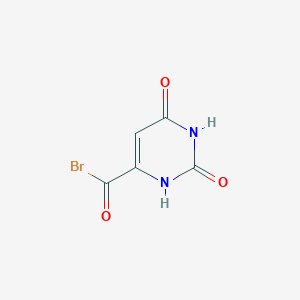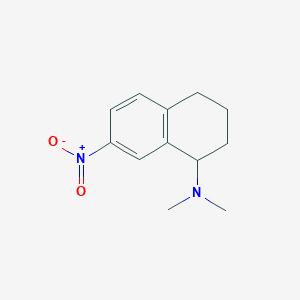![molecular formula C11H11ClIN3O2 B8336018 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol CAS No. 936901-69-8](/img/structure/B8336018.png)
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol is a complex organic compound that features a unique combination of halogenated imidazo[1,5-a]pyrazine and cyclobutanemethanol structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol typically involves multi-step organic reactions. The starting materials often include halogenated imidazo[1,5-a]pyrazine derivatives and cyclobutanemethanol. Key steps in the synthesis may involve:
Halogenation: Introduction of chlorine and iodine atoms into the imidazo[1,5-a]pyrazine ring.
Coupling Reactions: Formation of the cyclobutanemethanol moiety through coupling reactions.
Hydroxylation: Introduction of the hydroxyl group to the cyclobutanemethanol structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the halogenated imidazo[1,5-a]pyrazine ring.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions may produce various functionalized imidazo[1,5-a]pyrazine derivatives.
Aplicaciones Científicas De Investigación
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
8-chloro-3-iodoimidazo[1,2-a]pyrazine: Shares a similar imidazo[1,2-a]pyrazine core but lacks the cyclobutanemethanol moiety.
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol is unique due to the presence of both halogenated imidazo[1,5-a]pyrazine and cyclobutanemethanol structures, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
936901-69-8 |
|---|---|
Fórmula molecular |
C11H11ClIN3O2 |
Peso molecular |
379.58 g/mol |
Nombre IUPAC |
3-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H11ClIN3O2/c12-8-7-9(13)15-10(16(7)2-1-14-8)6-3-11(18,4-6)5-17/h1-2,6,17-18H,3-5H2 |
Clave InChI |
CPXDQTHOJLSAKN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(CO)O)C2=NC(=C3N2C=CN=C3Cl)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-6-[4-(trifluoromethyl)phenyl]pyrazine](/img/structure/B8335937.png)
![2-Chloro-4-[2-(2-oxopiperazin-1-yl)ethyl]benzonitrile](/img/structure/B8335938.png)
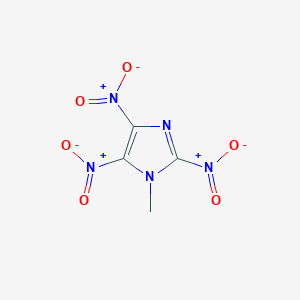
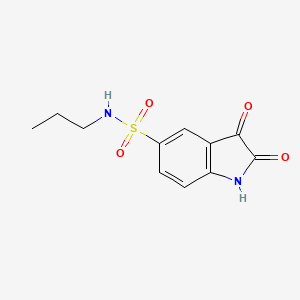

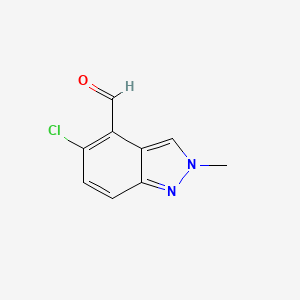
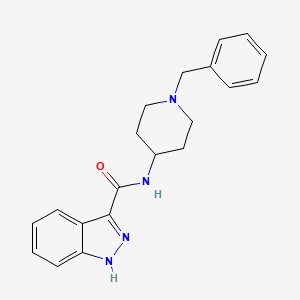
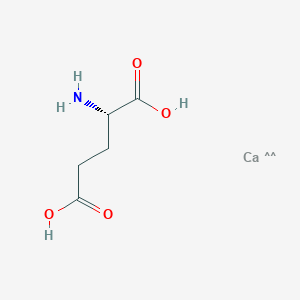
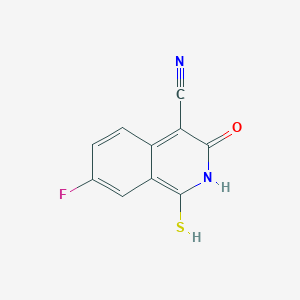
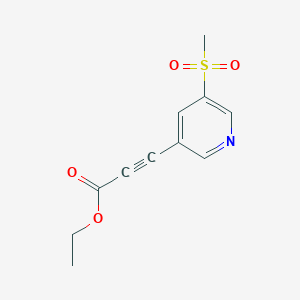
![Tert-butyl 5-chlorospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B8336013.png)
![ethyl N-[2,6-dichloro-4-(2-hydroxyethyl)phenyl]aminoacetate](/img/structure/B8336026.png)
